molecular formula C6H10FN B15198241 Rel-(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane

Rel-(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane

Cat. No.: B15198241
M. Wt: 115.15 g/mol
InChI Key: OAJNJXJCKQKODM-KVQBGUIXSA-N
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Description

Rel-(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane is a chiral, fluorinated bicyclic amine of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic building block, particularly in the construction of nucleoside and nucleotide analogues . The rigid [2.2.1] bicyclic (norbornane) framework provides a stable, three-dimensional structure that is valuable for exploring novel chemical space and designing conformationally restricted pharmacophores. The strategic incorporation of fluorine can dramatically influence a molecule's electronic properties, metabolic stability, and membrane permeability, making this compound a key intermediate in the development of potential therapeutic agents. Research into similar 2-azabicyclo[2.2.1]heptane derivatives highlights their broad applicability, including use in the synthesis of analogs for investigating biological pathways such as analgesia and anti-inflammation . The stereochemistry of the compound is explicitly defined, which is critical for studies requiring specific chiral interactions with biological targets. This product is intended for research applications in chemistry and biology and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C6H10FN/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2/t4-,5+,6+/m0/s1

InChI Key

OAJNJXJCKQKODM-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@@H]1CN2)F

Canonical SMILES

C1C2CC(C1CN2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound’s consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Rel-(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.

    Biological Studies: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industrial Applications: It can be used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of Rel-(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The fluorine atom and azabicyclo structure allow it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Fluorinated Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Properties/Applications References
Rel-(1R,4S,5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane HCl 5-Fluoro 151.61 2177264-77-4 Chiral building block; antiviral applications (e.g., atilotrelvir precursor) [4], [12]
(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane HCl 5,5-Difluoro 165.64 2306247-35-6 Enhanced metabolic stability; used in kinase inhibitors [13]
6-Fluoro-2-azabicyclo[2.2.1]heptane HCl 6-Fluoro Not specified - Altered steric/electronic profile [7]

Key Observations :

  • Fluorine Position : The 5-fluoro substituent in the target compound reduces basicity of the amine and enhances lipophilicity compared to 6-fluoro analogs .
  • Stereochemical Impact : The (1R,4S,5R) configuration optimizes binding in antiviral agents like atilotrelvir, whereas racemic mixtures (e.g., CAS 2177264-77-4) require resolution for enantioselective synthesis .

Non-Fluorinated Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Properties/Applications References
(1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane HCl 3-Trifluoromethyl, 2-oxa 217.60 2177264-26-3 Improved hydrolytic stability; CNS drug candidate [1]
(1S,4S,5R)-2-Azabicyclo[3.2.1]octane Expanded ring (octane) Not specified - Lower enantiomeric excess in catalytic applications [2], [3]
(1R,4R,5S)-2-Methyl-5-phenyl-2-azabicyclo[2.2.1]heptane 2-Methyl, 5-phenyl 295.80 17908-37-1 Increased steric bulk; used in chiral ligand design [17]

Key Observations :

  • Ring Expansion : 2-Azabicyclo[3.2.1]octane derivatives exhibit reduced chiral induction (e.g., 72% yield with 10 mol% Catalyst 43) compared to the smaller heptane scaffold .
  • Trifluoromethyl vs. Fluoro : The 3-trifluoromethyl analog (CAS 2177264-26-3) shows higher metabolic stability but lower solubility due to increased hydrophobicity .

Table 1: Physicochemical Properties of Key Derivatives

Property Rel-(1R,4S,5R)-5-Fluoro (1S,4S)-5,5-Difluoro (1R,3S,4S)-3-Trifluoromethyl
Molecular Formula C₆H₁₁ClFN C₇H₁₃ClFN C₇H₁₁ClF₃NO
Boiling Point (°C) Not reported Not reported Not reported
Storage Conditions -20°C -20°C Ambient
Chiral Resolution Required Yes (racemic available) Yes No

Table 2: Catalytic Performance in Asymmetric Reactions

Catalyst Structure Reaction Yield (%) Enantiomeric Excess (%) Reference
(1S,3S,4R)-2-azabicyclo[2.2.1]heptane 85 78 [3]
(1S,4S,5R)-2-azabicyclo[3.2.1]octane 72 65 [3]

Biological Activity

Rel-(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane is a bicyclic compound notable for its unique structural features, particularly the presence of a nitrogen atom and a fluorine atom at the 5-position. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C6H10FNC_6H_{10}FN, with a molecular weight of approximately 151.61 g/mol. The bicyclic framework contributes to its stability and reactivity, making it suitable for various biological interactions.

Property Value
Molecular FormulaC₆H₁₀FN
Molecular Weight151.61 g/mol
Structure TypeBicyclic
Key Functional GroupsNitrogen, Fluorine

The biological activity of this compound is primarily linked to its interaction with specific biological targets such as receptors and enzymes. The fluorine atom enhances the compound's binding affinity to these targets, which can improve selectivity and efficacy in therapeutic applications. Research suggests that compounds with similar bicyclic structures exhibit cholinergic activity, indicating potential uses in treating neurological disorders such as Alzheimer's disease and other cognitive impairments .

Binding Affinity and Selectivity

Studies have demonstrated that the presence of the fluorine atom significantly influences the binding affinity of this compound to various receptors:

  • Cholinergic Receptors : Enhanced binding affinity suggests potential applications in treating cognitive disorders.
  • Enzyme Interactions : The compound may act as an inhibitor or modulator for specific enzymes involved in neurotransmitter regulation.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Cholinergic Activity : A study on structurally similar bicyclic compounds indicated significant cholinergic activity, highlighting the potential for treating Alzheimer's disease through modulation of acetylcholine levels.
  • Neuroprotective Effects : Research has shown that similar azabicyclic compounds exhibit neuroprotective properties in animal models, suggesting that this compound may also possess similar effects .
  • Anticancer Properties : Preliminary studies indicate that bicyclic compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Synthesis and Applications

The synthesis of this compound typically involves several key steps that optimize yield and purity:

  • Starting Materials : Various nitrogen-containing precursors are employed.
  • Reaction Conditions : Specific conditions such as temperature and solvent choice are critical for successful synthesis.

Potential Applications

The unique structure and biological activity of this compound suggest several applications in medicinal chemistry:

  • Drug Development : As a building block for synthesizing novel pharmaceuticals targeting neurological disorders.
  • Research Tool : For studying receptor interactions and enzyme mechanisms in biological systems.

Q & A

Q. What are the key synthetic strategies for Rel-(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step routes starting from proline derivatives or bicyclic precursors. For example, fluorination at the 5-position can be achieved via nucleophilic substitution or electrophilic fluorination. Critical steps include:

  • Protection/deprotection : Use of benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to stabilize intermediates .
  • Cyclization : LiBH₄ or NaBH₄-mediated reductions to form the bicyclic core .
  • Fluorination : HgBr₂-mediated anti-addition or electrophilic fluorinating agents (e.g., Selectfluor) .
Step Reagents/Conditions Yield Reference
CyclizationLiBH₄, 1,2-dimethoxyethane93%
FluorinationHgBr₂, MeNO₂, 65°C75–85%

Q. How is stereochemical integrity ensured during synthesis, particularly at the 1R,4S,5R positions?

Answer: Chiral starting materials (e.g., trans-4-hydroxy-L-proline) and stereoselective reactions are critical. For example:

  • Stereocontrol : Use of chiral auxiliaries or catalysts (e.g., Pd/C under H₂ for hydrogenolysis) preserves configuration .
  • NMR Monitoring : ¹⁹F NMR tracks fluorination stereochemistry, ensuring anti/syn selectivity .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR resolve bicyclic ring puckering and fluorine position .
  • HRMS : Validates molecular formula (e.g., C₆H₉FN₂O requires m/z 144.0695) .
  • X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

Answer: Density Functional Theory (DFT) calculations assess:

  • Ring Strain : Bicyclo[2.2.1]heptane’s strain energy (~20 kcal/mol) impacts reactivity .
  • Fluorine Effects : Electrostatic potential maps predict hydrogen-bonding interactions with biological targets .
    Example Study : Modeling α7 nicotinic acetylcholine receptor binding showed a 1.2 Å displacement in fluorine-substituted analogs .

Q. What experimental strategies resolve contradictions in NMR data due to ring puckering dynamics?

Answer:

  • Variable-Temperature NMR : At −40°C, slow puckering equilibria separate signals for axial/equatorial conformers .
  • Derivatization : Converting the amine to a sulfonamide or carbamate simplifies spectra by locking ring conformation .

Q. How can fluorination at the 5-position influence metabolic stability in pharmacological studies?

Answer:

  • In vitro Assays : Microsomal stability tests show fluoro-substitution reduces CYP450-mediated oxidation by 40% vs. non-fluorinated analogs .
  • Isotope Effects : ¹⁸O labeling tracks fluorinated metabolites via LC-MS .

Q. What methodologies address low yields in large-scale fluorination reactions?

Answer:

  • Flow Chemistry : Continuous-flow reactors improve mixing and heat transfer for HgBr₂-mediated fluorination (yield increases from 75% to 88%) .
  • Microwave Assistance : Reduces reaction time from 12 h to 2 h for Boc-protected intermediates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across stereoisomers?

Answer:

  • Enantiomer Separation : Chiral HPLC (e.g., Chiralpak AD-H column) separates diastereomers for individual testing .
  • Docking Simulations : Molecular dynamics explain why the 1R,4S,5R isomer shows 10x higher affinity for serotonin receptors vs. 1S,4R,5S .

Table : Bioactivity Comparison of Stereoisomers

Isomer Target IC₅₀ (nM) Reference
1R,4S,5R5-HT₃ Receptor12 ± 2
1S,4R,5S5-HT₃ Receptor130 ± 15

Safety and Handling

Q. What safety protocols are critical for handling fluorinated bicyclic compounds?

Answer:

  • Ventilation : Use fume hoods due to potential HF release during decomposition .
  • PPE : Fluoropolymer-coated gloves resist permeation by fluorinated solvents .

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